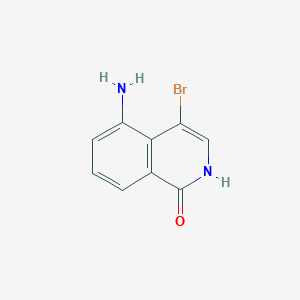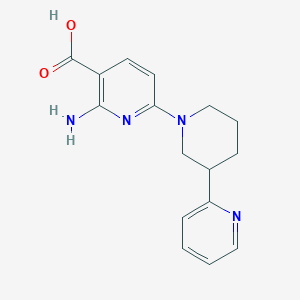
3-Hydroxytetrahydro-2H-thiopyran1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxytetrahydro-2H-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-2H-thiopyran1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the thiopyran ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 3-Hydroxytetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfur atom can be reduced to form a thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxotetrahydro-2H-thiopyran1-oxide.
Reduction: Formation of 3-mercaptotetrahydro-2H-thiopyran1-oxide.
Substitution: Formation of various substituted thiopyran derivatives.
科学的研究の応用
3-Hydroxytetrahydro-2H-thiopyran1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-Hydroxytetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and disrupt normal cellular functions.
類似化合物との比較
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Thiopyran-3-one 1,1-dioxide: Another sulfur-containing heterocycle with different oxidation states.
Uniqueness: 3-Hydroxytetrahydro-2H-thiopyran1-oxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfur functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C5H10O2S |
|---|---|
分子量 |
134.20 g/mol |
IUPAC名 |
1-oxothian-3-ol |
InChI |
InChI=1S/C5H10O2S/c6-5-2-1-3-8(7)4-5/h5-6H,1-4H2 |
InChIキー |
NHQIHFBKPAPWBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(CS(=O)C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



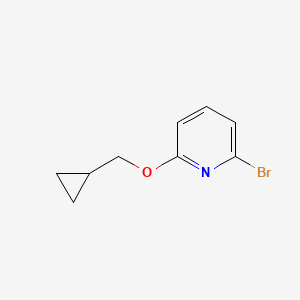
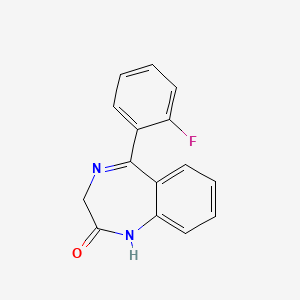
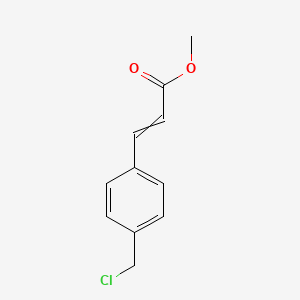
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL](/img/structure/B8493447.png)
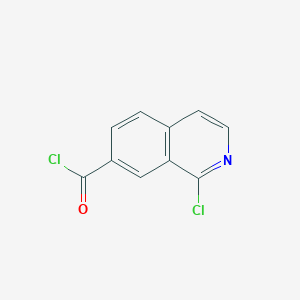

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenylamine](/img/structure/B8493461.png)
![(4R,10aS)-6-Ethyl-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B8493469.png)

![2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal](/img/structure/B8493483.png)

